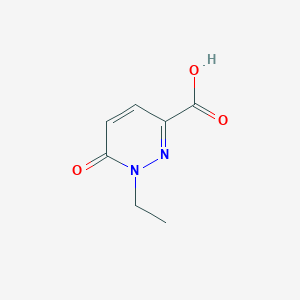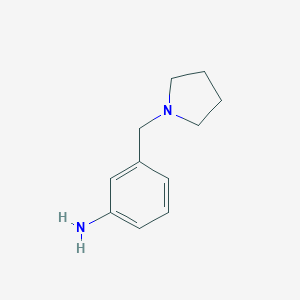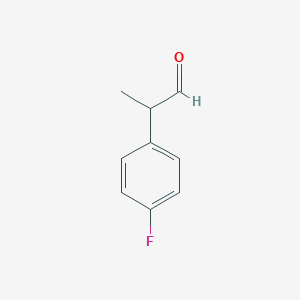
cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, commonly known as CPT, is a potent and selective inhibitor of the human organic cation transporter 2 (hOCT2). It is a heterocyclic compound that has been extensively studied for its potential applications in the field of drug development.
Aplicaciones Científicas De Investigación
CPT has been extensively studied for its potential applications in the field of drug development. It has been shown to inhibit the uptake of various organic cations, including dopamine, norepinephrine, and epinephrine, by cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride. This inhibition can lead to increased concentrations of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of various neurological disorders, such as Parkinson's disease.
Mecanismo De Acción
CPT works by binding to the extracellular domain of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, thereby blocking the uptake of organic cations. This inhibition can lead to increased concentrations of these cations in the extracellular fluid, which can have various physiological effects.
Biochemical and Physiological Effects:
CPT has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentrations of dopamine, norepinephrine, and epinephrine in the brain, which can have therapeutic effects in the treatment of various neurological disorders. It has also been shown to inhibit the uptake of various drugs, such as metformin and cimetidine, by cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, which can affect their pharmacokinetics and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPT has several advantages for lab experiments. It is a potent and selective inhibitor of cis-2,5-Di(piperidinomethyl)-1-thiacyclopentane dihydrochloride, which makes it a useful tool for studying the role of this transporter in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, CPT has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has some toxicity concerns, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CPT. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders, such as Parkinson's disease. Another direction is to study its effects on the pharmacokinetics and efficacy of various drugs, which can have implications for drug development and personalized medicine. Additionally, further studies are needed to better understand its toxicity profile and long-term effects.
Métodos De Síntesis
The synthesis of CPT is a multi-step process that involves the reaction of various reagents and catalysts. The most common method for synthesizing CPT is the reaction of 1,3-dichloro-2-propanol with thiourea in the presence of sodium hydroxide. The resulting product is then treated with piperidine and formaldehyde to obtain CPT. The purity of the final product can be improved by recrystallization from ethanol.
Propiedades
Número CAS |
172753-33-2 |
|---|---|
Fórmula molecular |
C16H32Cl2N2S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-[[(2S,5R)-5-(piperidin-1-ylmethyl)thiolan-2-yl]methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C16H30N2S.2ClH/c1-3-9-17(10-4-1)13-15-7-8-16(19-15)14-18-11-5-2-6-12-18;;/h15-16H,1-14H2;2*1H/t15-,16+;; |
Clave InChI |
MJJZPRRUSOVOSC-TYIJTUDGSA-N |
SMILES isomérico |
C1CCN(CC1)C[C@H]2CC[C@H](S2)CN3CCCCC3.Cl.Cl |
SMILES |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl |
SMILES canónico |
C1CCN(CC1)CC2CCC(S2)CN3CCCCC3.Cl.Cl |
Otros números CAS |
172753-33-2 |
Sinónimos |
1-[[(2R,5S)-5-(1-piperidylmethyl)thiolan-2-yl]methyl]piperidine dihydr ochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)






![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
